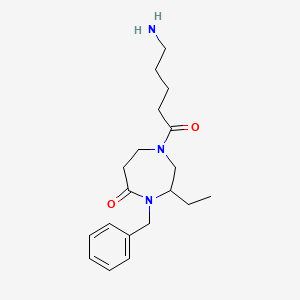![molecular formula C19H25N5O2 B5431182 5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-N,N-dimethyl-2-pyrimidinamine](/img/structure/B5431182.png)
5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-N,N-dimethyl-2-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-N,N-dimethyl-2-pyrimidinamine, also known as MDP-2-P, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. MDP-2-P belongs to the class of pyrimidine derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
作用機序
The mechanism of action of 5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-N,N-dimethyl-2-pyrimidinamine is not fully understood, but it is believed to act by modulating various signaling pathways and receptors in the brain. It has been shown to inhibit the production of inflammatory cytokines and oxidative stress, which are thought to play a key role in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects in various animal models and in vitro studies. It has been found to reduce oxidative stress, inhibit the production of inflammatory cytokines, and enhance the activity of various antioxidant enzymes. It has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-N,N-dimethyl-2-pyrimidinamine has several advantages for use in laboratory experiments, including its high degree of purity, stability, and solubility in various solvents. However, it also has some limitations, including its relatively high cost and the lack of available data on its long-term safety and toxicity.
将来の方向性
There are several potential future directions for research on 5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-N,N-dimethyl-2-pyrimidinamine, including:
1. Further studies on its mechanism of action and signaling pathways in the brain.
2. Clinical trials to evaluate its potential therapeutic properties in various neurological disorders.
3. Development of novel derivatives and analogs with improved pharmacological properties.
4. Studies on its potential applications in other fields of research, such as cancer biology and immunology.
5. Investigation of its long-term safety and toxicity in animal models and in vitro studies.
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. Further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
合成法
5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-N,N-dimethyl-2-pyrimidinamine can be synthesized using a variety of methods, including the reaction of 2-amino-4,6-dimethylpyrimidine with 4-(2-methoxybenzoyl)piperazine in the presence of a suitable catalyst. This reaction yields this compound as a white crystalline powder with a high degree of purity, making it suitable for use in scientific research.
科学的研究の応用
5-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-N,N-dimethyl-2-pyrimidinamine has been studied extensively for its potential therapeutic properties in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit significant anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
[4-[[2-(dimethylamino)pyrimidin-5-yl]methyl]piperazin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-22(2)19-20-12-15(13-21-19)14-23-8-10-24(11-9-23)18(25)16-6-4-5-7-17(16)26-3/h4-7,12-13H,8-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCDUXGSWYRMPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]phthalazine](/img/structure/B5431104.png)

![2-[2-(3-nitrophenyl)vinyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B5431112.png)
![2-(4-chlorophenyl)-5-{[(5-propyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole](/img/structure/B5431121.png)
![3-(4-butoxyphenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5431122.png)
![6-oxo-N-[(2-phenoxypyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B5431138.png)
![6-benzyl-2-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B5431146.png)
![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]pentanediamide](/img/structure/B5431150.png)

![1-(2-pyrimidinyl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride](/img/structure/B5431159.png)
![5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5431173.png)
![4-({1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5431189.png)
![4-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperazin-2-one](/img/structure/B5431194.png)
![2-(4-chlorophenyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]morpholine](/img/structure/B5431205.png)